

physicochemical properties of 2-Chloro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-4-methyl-1,1'-biphenyl

CAS No.: 19493-33-5

Cat. No.: B231144

[Get Quote](#)

Comprehensive Physicochemical Profiling of **2-Chloro-4-methyl-1,1'-biphenyl**: A Technical Guide for Drug Development

Executive Summary & Structural Significance

2-Chloro-4-methyl-1,1'-biphenyl (CAS: 92022-67-8)[1] and its structural isomers, such as 2-Chloro-4'-methyl-1,1'-biphenyl (CAS: 19493-33-5)[2], are highly valued hydrophobic scaffolds in medicinal chemistry and advanced materials science. The biphenyl core provides a rigid framework, while the specific ortho-chloro and para-methyl substitutions introduce critical steric and electronic parameters.

In drug development, the ortho-chloro group acts as a steric wedge against the adjacent phenyl ring, forcing the molecule into a non-planar conformation with a widened dihedral angle. This pre-organized geometry minimizes the entropic penalty upon target binding, allowing the scaffold to fit precisely into deep, narrow hydrophobic pockets (such as those found in nuclear receptors or allosteric kinase domains) while reducing off-target promiscuity.

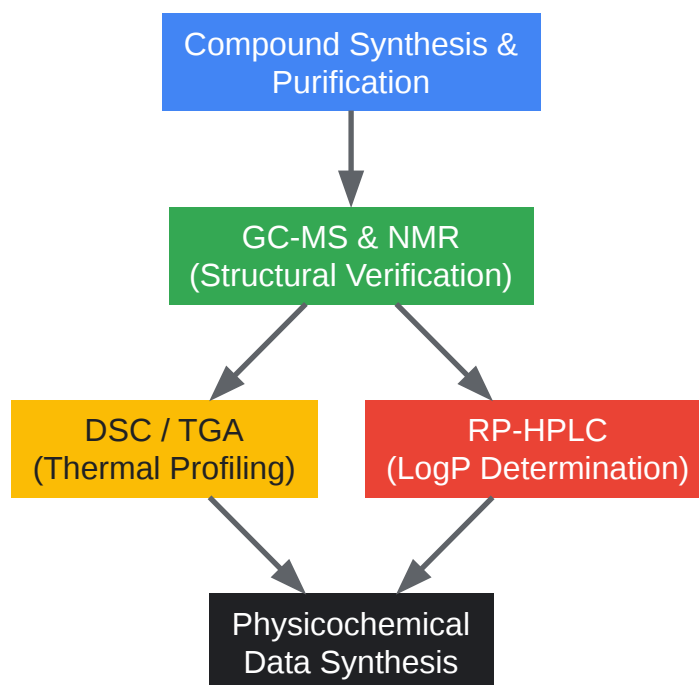
Quantitative Physicochemical Profile

Understanding the baseline properties of **2-Chloro-4-methyl-1,1'-biphenyl** is essential before integrating it into complex synthetic or screening pipelines. The table below summarizes the core physicochemical parameters required for downstream pharmacokinetic (PK) and formulation modeling.

| Property | Value | Method / Source |
|---------------------------------------|------------------------------------|-------------------------------|
| Molecular Formula | C ₁₃ H ₁₁ Cl | Theoretical |
| Molecular Weight | 202.68 g/mol | Theoretical |
| LogP (Octanol/Water) | ~4.5 - 4.8 | Predicted / RP-HPLC |
| Boiling Point | ~280 - 290 °C | Predicted (GC-MS correlation) |
| Melting Point | Liquid / Low-melting solid | DSC |
| Density | ~1.1 g/cm ³ | Pycnometry |
| Topological Polar Surface Area (TPSA) | 0.0 Å ² | 2D Structure Analysis |

Experimental Workflows & Causality

To ensure high-fidelity data, the physicochemical characterization of lipophilic biphenyls must follow a strict, self-validating analytical pipeline.



[Click to download full resolution via product page](#)

Fig 1. Experimental workflow for the physicochemical characterization of the biphenyl scaffold.

Lipophilicity (LogP) Determination via RP-HPLC

Causality of Method Selection: For highly lipophilic compounds like 2-chloro-4-methylbiphenyl ($\text{LogP} > 4$), the traditional shake-flask method (OECD 107) is prone to massive analytical errors. The compound partitions so heavily into the octanol phase that the aqueous concentration falls below the limit of quantification, and micro-emulsions artificially inflate aqueous readings. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Test Guideline 117 is the mandatory alternative[3][4]. The retention time on a C18 column correlates linearly with the partition coefficient, driven by the hydrophobic interactions between the analyte and the stationary phase.

Self-Validating Protocol:

- System Suitability (Validation): Inject a mixture of at least six reference standards with known LogP values (e.g., toluene, chlorobenzene, naphthalene, biphenyl, DDT) to construct a calibration curve ($\log k'$ vs. $\log P$). The correlation coefficient (R^2) must be ≥ 0.99 .

- **Mobile Phase Preparation:** Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Degas thoroughly to prevent baseline drift.
- **Sample Preparation:** Dissolve 2-chloro-4-methylbiphenyl in the mobile phase to a concentration of 0.1 mg/mL. Add a non-retained marker (e.g., thiourea) to determine the column dead time (t_0).
- **Execution:** Inject 10 μ L of the sample at a flow rate of 1.0 mL/min. Record the retention time (t_R).
- **Data Synthesis:** Calculate the capacity factor $k'=(t_R-t_0)/t_0$. Interpolate the LogP of the sample using the validated calibration curve.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality of Method Selection: While standard capillary tube methods provide a visual melting range, DSC is required to obtain the precise enthalpy of fusion (ΔH_f). The melting point (T_m) and ΔH_f are the sole inputs required for predicting the intrinsic aqueous solubility (S_0) of rigid non-electrolytes using the General Solubility Equation (GSE) developed by Jain and Yalkowsky[5]. This thermodynamic approach is far more robust than purely structural QSAR models for crystalline solids.

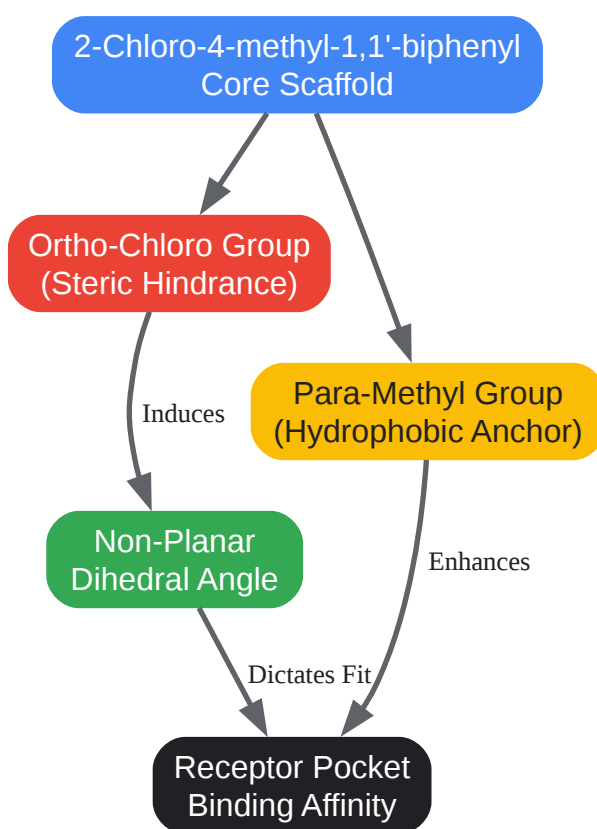
Self-Validating Protocol:

- **Calibration (Validation):** Run a high-purity Indium standard to calibrate the temperature axis ($T_m=156.6$ °C) and the heat flow cell ($\Delta H_f=28.45$ J/g).
- **Sample Loading:** Accurately weigh 2.0 - 5.0 mg of the biphenyl sample into a standard aluminum DSC pan and crimp it shut. Prepare an empty crimped pan as the reference.
- **Thermal Cycle:** Equilibrate the cell at 0 °C. Ramp the temperature at a constant rate of 10 °C/min up to 300 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
- **Data Extraction:** Identify the extrapolated onset temperature of the endothermic peak (representing T_m) and integrate the area under the peak to determine ΔH_f (in J/g, then

convert to kJ/mol for GSE calculations).

Structure-Activity Relationship (SAR) and Binding Logic

The physicochemical properties of **2-Chloro-4-methyl-1,1'-biphenyl** directly dictate its behavior in biological systems. The complete absence of hydrogen bond donors or acceptors (TPSA = 0.0 Å²) combined with its high lipophilicity ensures rapid passive membrane permeability, making it an ideal fragment for targeting intracellular domains or central nervous system (CNS) targets.



[Click to download full resolution via product page](#)

Fig 2. Logical relationship between structural features and receptor binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Chloro-4-methylbiphenyl | 92022-67-8 \[chemicalbook.com\]](#)
- [2. 19493-33-5|2-Chloro-4'-methyl-1,1'-biphenyl|BLD Pharm \[bldpharm.com\]](#)
- [3. Pesticides Guidance Documents \[webgate.ec.europa.eu\]](#)
- [4. OECD Test 117: Partition coefficient \(n-octanol/water\) by HPLC method - Analytice \[analytice.com\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-4-methyl-1,1'-biphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b231144/docs#physicochemical-properties-of-2-chloro-4-methyl-1-1-biphenyl\]](https://www.benchchem.com/product/b231144/docs#physicochemical-properties-of-2-chloro-4-methyl-1-1-biphenyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check